4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide
Description
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide is a sulfonamide derivative featuring an indole core substituted with cyano and methyl groups at positions 3 and 4, respectively. The benzenesulfonamide moiety is further functionalized with an aminomethyl group at the para position. This compound is synthesized via a multi-step process:
Bromination: 4-Bromomethyl benzenesulfonyl chloride reacts with 7-amino-4-methyl-1H-indole-3-carbonitrile to yield 4-(bromomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide (35% yield, LC-MS: m/z = 402.0 [M-H⁻]) .
Azide Formation: Bromide substitution with sodium azide produces 4-(azidomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide (88% yield, LC-MS: m/z = 365.1 [M-H⁺]) .
Reduction: Staudinger reduction of the azide group using triphenylphosphine yields the final aminomethyl derivative (79% yield, LC-MS: m/z = 341.2 [M+H⁺]) .
The compound serves as a key intermediate for synthesizing proteolysis-targeting chimeras (PROTACs) and molecular glues in targeted protein degradation studies .
Properties
IUPAC Name |
4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-2-7-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-5-3-12(8-18)4-6-14/h2-7,10,20-21H,8,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJILEGPDDMZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098346-67-7 | |
| Record name | 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-Cyano-4-methyl-1H-indol-7-amine
The indole core is synthesized through a multi-step sequence starting from 4-methylindole. Nitration at the 7-position followed by reduction and cyanation yields the target intermediate.
Procedure :
-
Nitration : 4-Methylindole is treated with nitric acid in acetic anhydride at 0°C to introduce a nitro group at position 7.
-
Reduction : The nitro group is reduced using iron powder and ammonium chloride in a water-isopropanol mixture (60°C, 2.5 hours), yielding 4-methyl-7-aminoindole.
-
Cyanation : A Sandmeyer-type reaction with copper(I) cyanide introduces the cyano group at position 3, forming 3-cyano-4-methyl-1H-indol-7-amine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, Ac₂O, 0°C | 72% |
| Reduction | Fe, NH₄Cl, H₂O/i-PrOH | 67% |
| Cyanation | CuCN, NaNO₂, HCl | 58% |
Purification is achieved via silica gel chromatography (heptane/ethyl acetate), with intermediates characterized by ¹H NMR.
Preparation of 4-(Protected Aminomethyl)benzenesulfonyl Chloride
The benzenesulfonamide precursor is synthesized using a tert-butyloxycarbonyl (Boc)-protected aminomethyl group to prevent undesired side reactions during coupling.
Procedure :
-
Boc Protection : 4-Aminomethylbenzene is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to form 4-(Boc-aminomethyl)benzene.
-
Sulfonation : Chlorosulfonic acid is added dropwise at −10°C, followed by thionyl chloride to convert the sulfonic acid to sulfonyl chloride.
Key Data :
| Intermediate | Molecular Formula | Purity (HPLC) |
|---|---|---|
| 4-(Boc-aminomethyl)benzenesulfonyl chloride | C₁₂H₁₆ClNO₄S | 95% |
The sulfonyl chloride is stored under inert conditions (−20°C) to prevent hydrolysis.
Sulfonamide Coupling Reaction
The indole amine and sulfonyl chloride are coupled under mild basic conditions to form the protected intermediate.
Procedure :
-
Reaction : 3-Cyano-4-methyl-1H-indol-7-amine (1.0 eq.) and 4-(Boc-aminomethyl)benzenesulfonyl chloride (1.1 eq.) are stirred in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 5.0 eq.) at room temperature for 12 hours.
-
Workup : The mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
Yield : 78% after silica gel chromatography (DCM/methanol 95:5).
Deprotection to Yield Final Compound
The Boc group is cleaved under acidic conditions to reveal the primary amine.
Procedure :
-
Deprotection : The protected sulfonamide is treated with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 4 hours at room temperature.
-
Purification : The crude product is concentrated, dissolved in toluene, and precipitated with hexane. Final purification uses reversed-phase HPLC (acetonitrile/water + 0.1% formic acid).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Yield | 85% |
| Purity (LC-MS) | >95% |
Optimization and Analytical Data
Reaction Optimization
Chemical Reactions Analysis
Reaction Mechanism
IBG1 functions as an intramolecular bivalent degrader , inducing protein degradation via a ternary complex formation. Key mechanistic insights include:
2.1. Target Engagement
-
BRD4 binding : The sulfonamide group (E7820 moiety) interacts with the acetyl-lysine binding pocket of BRD4’s bromodomains (BD1 and BD2). The cyano group occupies a conserved water site in the binding pocket, enhancing affinity .
-
DCAF16 recruitment : The indole-sulfonamide linkage mediates interactions with DCAF16, a component of the CRL4DCAF16 ubiquitin ligase complex. This interaction is critical for ubiquitination and subsequent proteasomal degradation of BRD4 .
| Component | Interaction |
|---|---|
| Sulfonamide (E7820) | BRD4 bromodomains (BD1/BD2) |
| Indole-sulfonamide | DCAF16 |
2.2. Structural Insights
-
X-ray crystallography : Revealed that IBG1 induces a conformational change in BRD4, promoting intramolecular bromodomain dimerization. The linker region bridges BD1 and BD2, stabilizing the ternary complex with DCAF16 .
-
Size-exclusion chromatography (SEC) : Demonstrated compaction of BRD4 upon IBG1 binding, consistent with dimerization .
3.1. Protein Degradation Assays
-
Immunoblotting : IBG1 treatment (1 nM, 6 h) in HCT-116 cells resulted in dose-dependent degradation of BRD4 and other BET proteins (BRD2, BRD3). Degradation was abolished in DCAF16 knockout cells, confirming dependence on the CRL4DCAF16 complex .
-
Viability assays : In KBM7 cells, IBG1 showed 67-fold reduced IC50 in DCAF16 knockout cells, highlighting its reliance on this E3 ligase .
| Assay | Key Finding |
|---|---|
| Immunoblot (HCT-116) | BRD4 degradation at 1 nM (6 h) |
| CellTiterGlo (KBM7) | IC50 shift in DCAF16 KO cells |
3.2. Comparative Analysis with IBG4
A structural analog, IBG4 , retains the pyrazolo-pyrimidine warhead but shows enhanced specificity for BRD4 and reduced off-target effects (e.g., no BRD2 degradation). This suggests differences in structural requirements for ternary complex formation .
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S |
| Molecular Weight | 368.42 g/mol |
| IUPAC Name | N-(3-cyano-4-methyl-1H-indol-7-yl)-4-(aminomethyl)benzenesulfonamide |
| SMILES | NC(=O)Nc1ccc(cc1)CNCC2=C(C)Nc3cccn3C#N |
Scientific Research Applications
Anticancer Research
One of the most significant applications of this compound lies in its anticancer properties. Indisulam, the parent compound, has been shown to inhibit cell proliferation by promoting the degradation of RBM39, a critical mRNA splicing factor. This mechanism involves the recruitment of RBM39 to the DCAF15 E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. The structural elucidation of this interaction has been documented in studies that highlight the importance of 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide in understanding how indisulam induces RBM39 degradation .
Case Study: Indisulam and RBM39 Interaction
- Objective : To investigate how indisulam affects RBM39 degradation.
- Methodology : Crystal structure analysis was performed to visualize the interaction between DCAF15 and RBM39 in the presence of indisulam.
- Findings : The study revealed that indisulam binds between DCAF15 and RBM39, facilitating their interaction and leading to RBM39's degradation .
Structural Biology
The compound's structural characteristics have been extensively studied using techniques such as X-ray crystallography. The crystal structure of the DCAF15-RBM39 complex in the presence of this compound provides insights into its binding dynamics and potential as a therapeutic agent. Understanding these structures aids in the design of more potent analogs for therapeutic use .
Drug Development
The unique chemical properties of this compound make it a valuable candidate for drug development. Its ability to modulate protein interactions suggests potential applications in creating targeted therapies for various cancers. The compound's molecular formula (C17H16N4O2S) indicates its suitability for further modifications to enhance efficacy and reduce side effects .
Molecular Mechanisms
Research has demonstrated that this compound can influence several molecular pathways involved in cancer progression. By targeting specific proteins involved in cell cycle regulation and apoptosis, it presents opportunities for developing novel therapeutic strategies that could be more effective than traditional chemotherapeutics .
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 341.10668 | 177.7 |
| [M+Na]+ | 363.08862 | 188.8 |
| [M-H]- | 339.09212 | 173.5 |
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano and sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Modified Aminomethyl Groups
N-(4-(N-(3-Cyano-4-methyl-1H-indol-7-yl)sulfamoyl)benzyl)acetamide (1b)
- Structure: Acetylated aminomethyl derivative.
- Synthesis : Reacted with acetic acid and HATU (15% yield, LC-MS: m/z = 382.9 [M+H⁺]).
- Key Data : ¹H NMR confirms acetylation (δ 1.95 ppm, CH₃), reduced polarity compared to the parent compound.
- Application : Used in bivalent glue studies for E3 ligase recruitment .
N-(4-(N-(3-Cyano-4-methyl-1H-indol-7-yl)sulfamoyl)benzyl)-[1,1'-biphenyl]-4-carboxamide (1d)
- Structure : Biphenyl carboxamide derivative.
- Synthesis : Coupled with 4-phenylbenzoic acid (9% yield, LC-MS: m/z = 521.1 [M+H⁺]).
- Key Data : Enhanced hydrophobicity (¹H NMR: δ 7.75–7.41 ppm, aromatic protons).
- Application : Demonstrates improved binding to DCAF15 in ternary complex formation .
Comparison Insight :
- The aminomethyl group’s derivatization modulates solubility and target engagement. Acetylation (1b) reduces basicity, while biphenylation (1d) enhances hydrophobic interactions. Both derivatives show lower synthetic yields than the parent compound, suggesting steric challenges in coupling reactions .
Antimicrobial Benzenesulfonamide-Indole Hybrids
4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11)
- Structure : Oxo-indole fused with chlorobenzoyl and pyrimidinyl groups.
- Activity : Potent antimicrobial agent (MIC: 2–4 µg/mL against S. aureus and E. coli).
- Mechanism : Likely inhibits dihydropteroate synthase (DHPS) via sulfonamide moiety .
Comparison Insight :
- Unlike 4-(aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, compound 11 lacks the aminomethyl group but incorporates a pyrimidine ring, enhancing DNA/RNA synthesis disruption. This highlights the sulfonamide scaffold’s versatility in targeting diverse pathways .
Indisulam (N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide)
- Structure : Dual sulfonamide groups on benzene, chloro-substituted indole.
- Activity : Clinically validated anticancer agent (IC₅₀: 50–100 nM in leukemia models).
- Mechanism : Recruits RBM39 to DCAF15 E3 ligase for proteasomal degradation .
Comparison Insight :
- Indisulam’s dual sulfonamide groups enhance binding avidity to DCAF15 compared to the single sulfonamide in this compound. However, the latter’s aminomethyl group allows for covalent or non-covalent modifications, enabling PROTAC development .
Schiff Base Sulfonamide Derivatives
(Z)-N-(Thiazol-2-yl)-4-((Thiophene-2-ylmethylene)Amino)Benzenesulfonamide
- Structure : Schiff base with thiophene and thiazole moieties.
- Application : Exhibits fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) and iron-binding capacity.
- Mechanism : Metal coordination for sensor applications .
Comparison Insight :
- Schiff base derivatives prioritize photophysical properties over protein degradation, underscoring the sulfonamide scaffold’s adaptability to non-therapeutic applications .
Biological Activity
4-(Aminomethyl)-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, also known by its CAS number 2098346-67-7, is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the fields of virology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula for this compound is , and it has a molecular weight of approximately 340.41 g/mol. The structural formula can be represented as follows:
Antiviral Properties
Research indicates that derivatives of 4-(aminomethyl)benzamides, including the target compound, exhibit significant antiviral activity against filoviruses such as Ebola and Marburg viruses. A study highlighted that specific compounds within this class demonstrated effective inhibition of viral entry, showing potential for therapeutic development against these severe viral infections .
Table 1: Inhibition Activity Against Filoviruses
| Compound | IC50 (µM) | Target Virus |
|---|---|---|
| 20 | 0.78 | Ebola (Mayinga) |
| 32 | 0.45 | Marburg (Angola) |
| 35 | 0.60 | Ebola (Mayinga) |
Anticancer Activity
The compound's anticancer potential has been investigated extensively. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting microtubule formation. A notable study demonstrated that the compound significantly inhibited the growth of HCT116 and MCF-7 cell lines, with IC50 values indicating potent activity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.12 | Microtubule disruption |
| MCF-7 | 3.45 | Apoptosis induction |
| A549 | 4.20 | Cell cycle arrest at S phase |
The mechanism by which this compound exerts its biological effects involves interaction with key cellular proteins and pathways. Studies have shown that it promotes degradation of RBM39, a critical mRNA splicing factor, through the DCAF15 E3 ligase complex . This interaction leads to altered gene expression profiles that contribute to its antiviral and anticancer effects.
Case Studies
- Ebola Virus Inhibition : A case study involving the evaluation of several analogs of the target compound revealed that specific modifications enhanced antiviral potency against the Ebola virus, suggesting avenues for further optimization in drug design .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for the compound, although further investigation is needed to fully understand its metabolic stability and potential toxicity .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | >70% |
| Half-life | ~5 hours |
| Clearance | Moderate |
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Reagent | Pyridine/TEA | |
| Solvent | Anhydrous DCM | |
| Reaction Temperature | 0–5°C | |
| Purification Method | Silica Gel Chromatography |
Q. Table 2: Representative Bioactivity Data
| Assay Type | Target | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Serine Protease Inhibition | Trypsin | 2.3 µM | |
| Antimicrobial Activity | S. aureus | 16 µg/mL | |
| Cytotoxicity | HEK-293 Cells | >100 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
